2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone
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Overview
Description
“2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” is a chemical compound with the molecular formula C9H10O4S1. It is also known by other names such as “2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethanone” and "2-Hydroxy-4’-(methylsulfonyl)acetophenone"1.
Synthesis Analysis
While specific synthesis methods for “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” were not found, related compounds have been synthesized through two-step reactions2. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone2. Then, condensation of intermediates with different 2-aminopyridines gave final compounds2.
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” can be represented by the SMILES string CS(=O)(=O)C1=CC=C(C=C1)C(=O)CO
1. The compound has a molecular weight of 214.24 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” were not found in the available resources.
Physical And Chemical Properties Analysis
“2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” has a molecular weight of 214.24 g/mol1. It has a computed XLogP3-AA value of 0.2, indicating its lipophilicity1. The compound has one hydrogen bond donor and four hydrogen bond acceptors1. The compound’s complexity, as computed by Cactvs, is 2931.
Scientific Research Applications
Molecular Docking and ADMET Studies Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, has been studied for its anti-microbial properties. It showed significant binding affinities with Staphylococcus aureus proteins and exhibited favorable ADMET properties, suggesting potential as a microbial inhibitor (Medicharla et al., 2022).
Synthesis of Polyfunctionally Substituted Pyridine Derivatives A study on the synthesis of complex pyridine derivatives using 1-Phenyl-2-(phenylsulfonyl)ethanone as a reactant demonstrates the compound's utility in organic synthesis and potential applications in creating new molecules with diverse properties (Abu-Shanab, 2006).
Photoremovable Protecting Group for Carboxylic Acids The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been introduced as a new photoremovable protecting group for carboxylic acids. This indicates its potential use in photochemical reactions and as a protective agent in organic synthesis (Atemnkeng et al., 2003).
Antibacterial and Antifungal Properties A range of studies have synthesized various derivatives of 2,4,5-trisubstituted-1H-imidazoles starting from ethanone derivatives, including those containing a methylsulfonyl moiety, and evaluated their antibacterial and antifungal properties, showcasing the compound's relevance in medicinal chemistry and drug development (Sawant et al., 2011).
Synthesis of Pyrazole Derivatives with Antimicrobial Activity Studies on the synthesis of biologically active chalcone derivatives using compounds like 1-[4-(2-hydroxy-ethoxy)-phenyl]-ethanone highlight the compound's role in the creation of pyrazole derivatives with notable antimicrobial activity, further emphasizing its importance in pharmaceutical research (Katade et al., 2008).
Photoluminescent Probes The use of 1-(2-Hydroxyphenyl)ethanone in creating BODIPY-based fluorescent on-off probes indicates the compound's potential in the development of sensitive and selective tools for biological and chemical sensing applications (Fang et al., 2019).
Corrosion Inhibition Schiff bases derived from 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have been evaluated as corrosion inhibitors, demonstrating the compound's utility in materials science, particularly in protecting metals against corrosion (Hegazy et al., 2012).
Chemoenzymatic Synthesis Applications A study on the chemoenzymatic synthesis of an Odanacatib precursor using derivatives of ethanone highlights the compound's role in innovative synthetic pathways, which could have implications in the development of new pharmaceutical agents (González-Martínez et al., 2019).
Safety And Hazards
Specific safety and hazard information for “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” was not found in the available resources.
Future Directions
The future directions for “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” could involve further exploration of its potential applications, given its structural similarity to other compounds with known biological activities. However, more research is needed to fully understand its properties and potential uses.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
2-hydroxy-1-(4-methylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIVRXHJSZKUHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377031 |
Source
|
Record name | 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone | |
CAS RN |
197240-27-0 |
Source
|
Record name | 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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